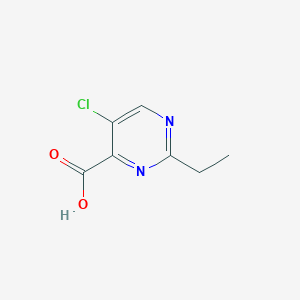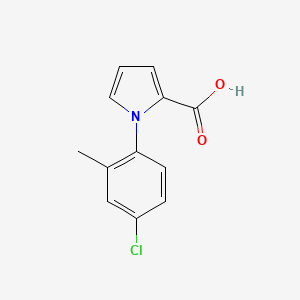
1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylic acid" is a derivative of pyrrole, which is a five-membered aromatic heterocycle with a nitrogen atom. The presence of the carboxylic acid group suggests potential for hydrogen bonding and an acidic character, while the chloro and methyl substituents on the phenyl ring may influence its electronic properties and reactivity.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. For instance, a direct synthetic route to 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives has been reported, which involves the ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure . Although this method does not directly pertain to the target compound, it provides insight into the synthetic strategies that could be adapted for the synthesis of related pyrrole derivatives.
Molecular Structure Analysis
Crystallographic studies are crucial for determining the molecular structure of pyrrole derivatives. For example, the molecular structures of certain pyrrole carboxylic acids have been elucidated using X-ray diffraction, revealing details such as alternative packings and hydrogen bond energies . These studies are essential for understanding the three-dimensional arrangement of atoms in the compound and the potential intermolecular interactions.
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, including cyclization and addition reactions. A novel bicyclic compound containing a pyrrolidine moiety was synthesized by cyclization and addition reactions, yielding a complex structure with multiple substituents . This example demonstrates the reactivity of pyrrole derivatives and their potential to form structurally diverse compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives, such as acid dissociation constants, can be determined using techniques like potentiometric titration. For instance, a compound with a pyrrolidine structure was found to have four acid dissociation constants, which are likely associated with different functional groups within the molecule . Additionally, the antimicrobial activity of pyrrole derivatives can be assessed against various bacterial strains, providing insights into their potential therapeutic applications .
Scientific Research Applications
Synthesis and Analgesic Activity
- Synthesis Process: The compound is synthesized through a reaction involving 1-(2-aminomethylphenyl)-1H-pyrrole hydrochloride and methyl 2-methoxyglicolate, leading to various 5-aroyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-carboxylic acids. This process demonstrates the compound's role in forming structurally diverse molecules (Massa et al., 1989).
- Analgesic and Neurobehavioral Activity: The synthesized carboxylic acids, derived from the compound, exhibit notable analgesic, anti-inflammatory, and neuropsychobehavioral effects, indicating its potential in therapeutic applications (Massa et al., 1989).
Antimicrobial and Anti-inflammatory Potential
- Antibacterial Activity: A derivative of the compound, 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, exhibits antibacterial properties in vitro, highlighting its potential as an antimicrobial agent (Toja et al., 1986).
- Anti-inflammatory Applications: Compounds like 5-aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, related to the parent compound, show significant anti-inflammatory and analgesic activities, comparable to established drugs like indomethacin. This opens up avenues for its use in anti-inflammatory therapies (Muchowski et al., 1985).
Chemical Synthesis and Structural Analysis
- Synthesis with Epoxides: The interaction of methyl pyrrole-2-carboxylate (a related compound) with epoxides leads to various products like trans-1-styrylpyrrole-2-carboxylic acid, demonstrating the compound's versatility in organic synthesis (Irwin & Wheeler, 1972).
- Crystal Structure Determination: The compound's derivatives are used as active candidates in antitumoral agents, with their crystal structures determined using synchrotron X-ray powder diffraction data. This is crucial in drug design and molecular engineering (Silva et al., 2012).
properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-8-7-9(13)4-5-10(8)14-6-2-3-11(14)12(15)16/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMRXOUAXPJTGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B3008109.png)


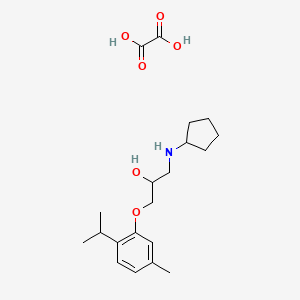

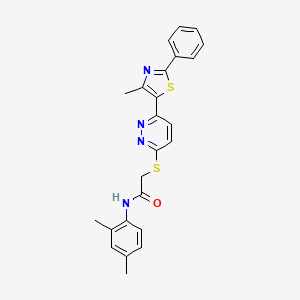

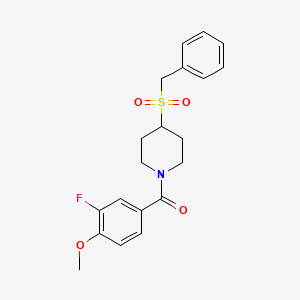
![3-[4-(tert-butyl)benzyl]-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3008121.png)
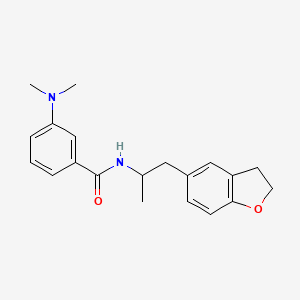
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3008123.png)
